Mandelic acid

Overview

Description

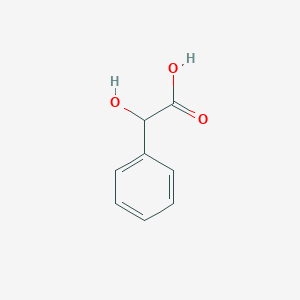

Mandelic acid is an aromatic alpha hydroxy acid with the molecular formula C₆H₅CH(OH)CO₂H. It is a white crystalline solid that is soluble in water and polar organic solvents. The compound was first discovered in 1831 by the German pharmacist Ferdinand Ludwig Winckler while heating amygdalin, an extract of bitter almonds, with diluted hydrochloric acid . The name “mandelic” is derived from the German word “Mandel,” meaning almond. This compound is widely used in the pharmaceutical and cosmetic industries due to its antibacterial and exfoliating properties .

Preparation Methods

Historical Context and Early Synthesis

Mandelic acid was first isolated in 1831 by Ferdinand Ludwig Winckler through the hydrolysis of amygdalin, a cyanogenic glycoside found in bitter almonds . This discovery laid the foundation for its synthetic production, which initially relied on the acid-catalyzed hydrolysis of mandelonitrile (the cyanohydrin of benzaldehyde). Early methods faced challenges such as low yields and racemic mixtures, prompting the development of optimized protocols.

Chemical Synthesis Methods

Hydrolysis of Mandelonitrile

The most widely employed industrial method involves the hydrolysis of mandelonitrile, synthesized from benzaldehyde and hydrogen cyanide. This process occurs in two stages:

-

Cyanohydrin Formation : Benzaldehyde reacts with hydrogen cyanide (HCN) in the presence of a basic catalyst (e.g., pyridine or sodium bicarbonate) to form mandelonitrile :

Optimal conditions include temperatures of 25–35°C and a pH maintained at 6.0–6.5 to minimize side reactions .

-

Acid-Catalyzed Hydrolysis : Mandelonitrile undergoes hydrolysis in the presence of mineral acids (e.g., sulfuric acid) to yield this compound :

The Chinese patent CN103880625A details a two-step hydrolysis process that enhances yield and purity :

Table 1: Optimized Conditions for Two-Step Hydrolysis

| Parameter | Step 1 (Hydration) | Step 2 (Hydrolysis) |

|---|---|---|

| Temperature (°C) | 50–65 | 100–110 |

| Reaction Time (hours) | 1–2 | 2.5–3 |

| Acid Concentration (%) | 50–80 | 40–50 |

| Yield (%) | 99.9 | 99 |

Alternative Chemical Routes

-

Base Hydrolysis of Phenylchloroacetic Acid : Treatment of phenylchloroacetic acid with alkalis produces this compound via nucleophilic substitution :

-

Oxidation of Phenylglyoxal : Heating phenylglyoxal with alkalis induces rearrangement to this compound, though this method is less efficient for large-scale production .

Biotechnological Preparation

Microbial Resolution of Racemic Mixtures

The European patent EP0596466A2 outlines a enzymatic approach to resolve racemic this compound into its D-enantiomer using microbial strains :

-

Conversion of L-Mandelic Acid to Benzoylformic Acid : Microorganisms like Micrococcus freudenreichii oxidize L-mandelic acid to benzoylformic acid.

-

Stereoselective Reduction to D-Mandelic Acid : Benzoylformic acid is reduced to D-mandelic acid using microbes such as Rhodotorula rubra, achieving enantiomeric excess (ee) >98% .

Table 2: Biotechnological Process Parameters

| Microorganism | Substrate | Product | Yield (%) | ee (%) |

|---|---|---|---|---|

| Micrococcus freudenreichii | L-Mandelic Acid | Benzoylformic Acid | 95 | – |

| Rhodotorula rubra | Benzoylformic Acid | D-Mandelic Acid | 90 | 98 |

Fermentation-Based Production

Recent advances leverage genetically modified Saccharomyces cerevisiae strains to biosynthesize this compound from glucose. By incorporating hydroxymandelate synthase from Amycolatopsis, these strains produce 4-hydroxy-mandelic acid as an intermediate, which is subsequently decarboxylated to this compound .

Comparative Analysis of Methods

Yield and Purity

-

Chemical Synthesis : Two-step hydrolysis achieves near-quantitative yields (99%) and purity ≥97% .

-

Biotechnological Methods : Lower yields (85–90%) but superior enantiomeric purity (>98% ee), critical for pharmaceutical applications .

Environmental and Economic Considerations

-

Chemical Routes : Require hazardous reagents (HCN, H₂SO₄) and generate ammonium sulfate waste, necessitating costly purification .

-

Biotechnological Methods : Greener alternatives with lower energy consumption but higher upstream costs for microbial cultivation .

Recent Advances and Industrial Applications

Solvent Extraction and Crystallization

The CN103880625A patent introduces a solvent-based desalination step using acetone or ethyl acetate to separate this compound from inorganic salts, achieving 97% purity after crystallization . This method reduces energy consumption by 30% compared to traditional distillation.

Genetic Engineering

Modifying yeast metabolism to overexpress mandelate pathway enzymes has enabled the production of this compound derivatives (e.g., 4-hydroxy-mandelic acid) directly from glucose, bypassing petrochemical precursors .

Chemical Reactions Analysis

Oxidation Reactions

Mandelic acid undergoes oxidation to form intermediates and final products depending on reaction conditions:

-

Oxidation to benzoylformic acid :

this compound is oxidized by potassium permanganate (KMnO~4~) or other oxidizing agents to yield benzoylformic acid (C~6~H~5~COCOOH) . -

Stepwise oxidation by hydrous manganese oxide (HMO) :

At pH 4.0, HMO oxidizes this compound through two pathways:-

Pathway 1 : this compound → phenylglyoxylic acid → benzoic acid (via decarboxylation).

-

Pathway 2 : this compound → benzaldehyde → benzoic acid (via aldehyde oxidation) .

Substrate Product Electron Transfer Conditions This compound Phenylglyoxylic acid 2 e⁻ pH 4.0, HMO catalyst Benzaldehyde Benzoic acid 2 e⁻ pH 4.0, HMO catalyst At pH 7.0, oxidation rates slow significantly due to reduced HMO solubility .

-

Reduction Reactions

This compound can be reduced to phenylglycolic acid (C~6~H~5~CH(OH)CH~2~OH) using sodium borohydride (NaBH~4~) or catalytic hydrogenation .

Esterification

This compound reacts with alcohols in the presence of acid catalysts (e.g., H~2~SO~4~) to form esters such as methyl mandelate:

Ester derivatives are used in pharmaceuticals and chiral resolutions .

Hydrolysis Reactions

This compound is synthesized via acid-catalyzed hydrolysis of mandelonitrile (C~6~H~5~CH(OH)CN):

This method is industrially preferred due to high yields (>90%) .

Friedel-Crafts Alkylation

Zeolite-catalyzed alkylation with aromatic substrates produces diarylacetic acids. H-Y-30 zeolite shows optimal performance:

| Aromatic Solvent | Conversion (%) | Selectivity (%) |

|---|---|---|

| o-Xylene | 92 | 97 |

| Toluene | 17 | 68 |

| Chlorobenzene | 45 | 68 |

Reaction pathways include linear dimer formation and cyclic mandelide byproducts .

Pd-Catalyzed C–H Functionalization

Palladium catalysts enable selective modifications at the ortho position:

Arylation

Using Pd(OAc)~2~ and HFIP solvent, aryl iodides couple with this compound derivatives:

| Aryl Iodide | Yield (%) | ee (%) |

|---|---|---|

| 4-Me-C~6~H~4~I | 89 | 98 |

| 4-Cl-C~6~H~4~I | 85 | 98 |

| 3-CF~3~-C~6~H~4~I | 72 | 98 |

High enantiomeric excess (ee) is maintained due to stable α-chiral centers .

Olefination

Ethyl acrylate reacts with pivaloyl-protected this compound under Pd(II)/Pd(0) catalysis, achieving full conversion in 2 hours with Ac-Gly-OH ligand .

Bacterial Degradation

-

Mandelate racemase : Interconverts (R)- and (S)-mandelic acid enantiomers.

-

S-Mandelate dehydrogenase : Oxidizes (S)-mandelic acid to benzoylformate.

-

Benzaldehyde dehydrogenase : Converts benzaldehyde to benzoic acid .

Photocatalytic and Environmental Reactions

Scientific Research Applications

Medicinal Applications

1.1 Antimicrobial Properties

Mandelic acid exhibits broad-spectrum antimicrobial activity. Research has shown that it can inhibit the growth of various pathogens, including Neisseria gonorrhoeae and Chlamydia trachomatis. A study demonstrated that a this compound condensation polymer (SAMMA) not only inhibited sperm function but also showed effectiveness against sexually transmitted infections such as HIV and herpes viruses, indicating its potential as a microbicide .

1.2 Acne Treatment

This compound is widely used in dermatology for treating acne due to its exfoliating properties. A comparative study found that salicylic-mandelic acid peels were more effective than glycolic acid peels in treating active acne and post-acne scarring, with significant improvements noted in skin condition after treatment .

Cosmetic Applications

2.1 Skin Rejuvenation

Topical formulations of this compound have been shown to improve skin elasticity and firmness significantly. In a clinical trial, patients treated with this compound exhibited a 25.4% increase in skin elasticity and a 23.8% increase in skin firmness over four weeks . These findings highlight this compound's efficacy as a cosmetic agent for skin rejuvenation.

2.2 Chemical Peels

This compound is commonly used in chemical peels due to its gentle nature, making it suitable for various skin types, including sensitive skin. A study comparing this compound peels to azelaic acid peels indicated that both treatments effectively reduced facial sebum secretion in mature women .

Material Science Applications

3.1 Chiral Gels and Nanocomposites

Recent research has explored the use of this compound in creating chiral gels that serve as templates for luminescent materials. These gels were synthesized through self-assembly processes involving this compound derivatives, leading to the development of multicolored chiral light-emitting materials that have potential applications in biomedical research .

Research Findings and Case Studies

Mechanism of Action

Mandelic acid exerts its effects primarily through its action as an alpha hydroxy acid. It accelerates cell turnover by exfoliating the skin, which helps to remove dead skin cells and promote the growth of new cells . Additionally, this compound acts as a tyrosinase inhibitor, blocking the production of melanin and thereby reducing pigmentation . The compound’s antimicrobial properties are attributed to its ability to disrupt the cell membranes of bacteria and fungi, leading to cell death .

Comparison with Similar Compounds

- Glycolic acid

- Lactic acid

- Citric acid

- Malic acid

Biological Activity

Mandelic acid, an alpha-hydroxy acid (AHA) derived from bitter almonds, has garnered attention for its diverse biological activities, particularly in dermatology. Its properties include antibacterial, anti-inflammatory, and antioxidant effects, making it a valuable compound in treating various skin conditions such as acne and hyperpigmentation. This article explores the biological activity of this compound through detailed research findings, data tables, and case studies.

This compound has a larger molecular size compared to other AHAs, which contributes to its slower penetration into the skin. This characteristic reduces irritation while still providing effective treatment for acne vulgaris (AV) and photoaging. The mechanism of action involves the promotion of cellular turnover, enhancement of collagen production, and modulation of sebum secretion.

Antibacterial Activity

This compound exhibits significant antibacterial properties against various pathogens. A study evaluated its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. The results indicated that this compound effectively inhibited:

- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis

- Gram-negative bacteria : Escherichia coli, Salmonella Typhimurium

- Fungi : Candida albicans

The structure of this compound influences its biological activity; for instance, the presence of alkali metal salts enhances its solubility and absorption, thereby increasing its antimicrobial effectiveness .

Antioxidant Properties

This compound also possesses antioxidant properties. It was evaluated using various assays (DPPH, ABTS, FRAP) to assess its ability to scavenge free radicals. The findings demonstrated that this compound exhibited moderate antioxidant activity compared to its derivatives, with a ranking in antioxidant capacity as follows:

| Compound | Antioxidant Activity |

|---|---|

| 3,4-Dihydroxythis compound | Highest |

| 4-Hydroxy-3-methoxythis compound | Moderate |

| This compound | Lower |

| 3-Hydroxythis compound | Lowest |

This antioxidant activity suggests potential protective effects against oxidative stress in skin cells .

Acne Treatment

This compound is increasingly used in chemical peels for treating acne due to its antibacterial and anti-inflammatory properties. A comparative study found that a 45% this compound peel was equally effective as a 30% salicylic acid peel in treating mild-to-moderate AV. However, this compound showed better tolerability with fewer adverse effects .

Case Study:

In a clinical trial involving 50 patients treated with this compound peels every two weeks for 12 weeks, significant improvements were noted in acne severity scores (Michaelsson acne scores). The study reported:

- Reduction in inflammatory lesions: 68% improvement

- Improvement in skin texture: Notable enhancement in patient-reported outcomes

Skin Firmness and Elasticity

A separate study assessed the impact of topical this compound on skin elasticity and firmness over four weeks. Results indicated:

- Elasticity increase: 25.4% (P = .003)

- Firmness increase: 23.8% (P = .029)

These findings highlight this compound's potential for improving skin quality and combating signs of aging .

Summary of Findings

This compound's biological activity is characterized by:

- Antibacterial Effects: Effective against a range of bacterial strains.

- Antioxidant Activity: Moderate ability to scavenge free radicals.

- Clinical Efficacy: Proven effectiveness in treating acne and improving skin texture with minimal side effects.

Q & A

Basic Research Questions

Q. What validated HPLC parameters ensure accurate quantification of Mandelic acid in biological matrices?

- Methodological Answer : High-pressure liquid chromatography (HPLC) with a C-18 reverse-phase column (250 mm × 4 mm, 7 µm particle size) is recommended. Use a mobile phase of 80% water (0.5% acetic acid, pH 4.6) and 20% methanol at a flow rate adjusted for retention time optimization. Ethyl acetate extraction followed by evaporation and reconstitution in water improves sample purity. Quantify using a calibration curve with 4-hydroxybenzoic acid as an internal standard. UV detection at 220 nm enhances sensitivity .

Q. What are the key thermodynamic properties of this compound critical for experimental design in solubility and stability studies?

- Methodological Answer : Critical parameters include log10 water solubility (-0.56), logP (0.86), melting point (118–121°C), and vapor pressure (2.03 × 10⁻⁴ mmHg at 25°C). These values, derived from Crippen and Joback methods, inform solvent selection and storage conditions. For stability studies, monitor hydrolysis kinetics in aqueous buffers (pH 4–8) at controlled temperatures, as esterification reactions are pH- and temperature-sensitive .

Advanced Research Questions

Q. How can computational and experimental electronic circular dichroism (ECD) spectroscopy be reconciled when analyzing this compound's chiral properties?

- Methodological Answer : Discrepancies arise due to solvent effects and transition state approximations. Computational models (e.g., TD-DFT) should account for solvent dielectric constants (e.g., 16.70 for hexafluoroisopropanol vs. 78.35 for water). Experimental validation requires matching S0/S1 transition energies (e.g., 232 nm in simulations vs. observed VUV bands). Use solvatochromic shift corrections (<3 nm) to align computational and experimental spectra .

Q. What methodological considerations are essential for assessing the biodegradability of this compound-derived ionic liquids (ILs) in environmental studies?

- Methodological Answer : Follow OECD 301F guidelines for Closed Bottle Tests (CBT) over 28 days. Monitor biodegradation via LC-HRMS to identify metabolic intermediates (e.g., mandelate esters vs. amides). Note that ester ILs (1–8) degrade 5–31%, while amides (9–10) show negligible breakdown. Use microbial consortia pre-exposed to mandelates to enhance degradation pathways. Include toxicity assays (e.g., Vibrio fischeri bioassays) to correlate biodegradability with ecological safety .

Q. How do resolution techniques like diastereomeric salt crystallization optimize enantiomeric purity in this compound synthesis?

- Methodological Answer : Employ (+)-cinchonidine or (-)-quinine as resolving agents in ethanol/water mixtures. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chirobiotic T column). Optimize pH (4–5) to enhance salt formation. For large-scale production, combine crystallization with enzymatic catalysis (e.g., lipase-mediated kinetic resolution) to achieve >99% ee. Validate purity using polarimetry and X-ray crystallography .

Q. Data Contradiction Analysis

Q. Why do solvatochromic shifts in this compound's ECD spectra show minimal correlation with solvent dielectric constants?

- Methodological Answer : Despite significant dielectric differences (e.g., water vs. HFiP), shifts ≤3 nm suggest weak solvent–solute interactions. Computational models may overlook hydrogen-bonding dynamics. To resolve contradictions, use hybrid QM/MM simulations incorporating explicit solvent molecules. Experimentally, compare UV-Vis spectra in solvents with varying hydrogen-bond donor capacities (e.g., DMSO vs. methanol) .

Q. Experimental Design Guidelines

Q. How should researchers design controlled studies to evaluate this compound's photodegradation in aqueous environments?

- Methodological Answer : Use a solar simulator (AM 1.5G spectrum) with UV-Vis monitoring (200–400 nm). Prepare solutions at 0.1–1.0 mM in phosphate buffer (pH 7.4). Include radical scavengers (e.g., NaN₃ for singlet oxygen quenching) to identify degradation pathways. Analyze intermediates via LC-MS/MS and quantify half-lives using pseudo-first-order kinetics. Replicate under varying dissolved oxygen levels to assess oxidative pathways .

Properties

IUPAC Name |

2-hydroxy-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYDHOAUDWTVEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32518-00-6, Array | |

| Record name | Poly(mandelic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32518-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mandelic acid [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6023234 | |

| Record name | Mandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Pellets or Large Crystals, Solid; Darkens and decomposes after prolonged light exposure; [Merck Index] White crystalline powder with a faint sweet odor; [Fisher Scientific MSDS] | |

| Record name | Benzeneacetic acid, .alpha.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mandelic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15358 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000164 [mmHg] | |

| Record name | Mandelic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15358 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

90-64-2, 611-72-3 | |

| Record name | Mandelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mandelic acid [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mandelic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13218 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MANDELIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7925 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, .alpha.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mandelic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.825 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-2-hydroxy-2-phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANDELIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NH496X0UJX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.